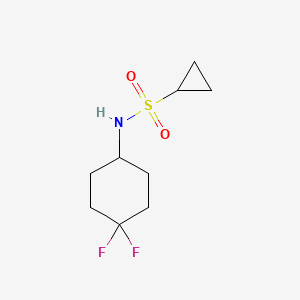

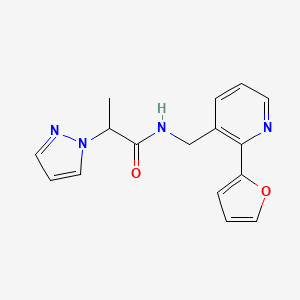

![molecular formula C14H17N5O2 B2490632 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one CAS No. 2097895-36-6](/img/structure/B2490632.png)

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one is a highly specialized and complex organic molecule

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Synthesizing 1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one typically involves multiple reaction steps:

Formation of the Pyrimidine Ring

Synthesis of the Pyrrolidine Ring

The pyrrolidine ring is constructed via a cyclization reaction, often starting with an appropriate amine and a dihalogenated compound.

Coupling of Pyrimidine and Pyrrolidine

The 2-methylpyrimidine-4-yl derivative is coupled with the pyrrolidine ring through an ether linkage, using reagents such as sodium hydride (NaH) and suitable solvents like tetrahydrofuran (THF).

Formation of the Ethanone Linkage

Finally, the 1H-pyrazol-1-yl group is introduced via a condensation reaction with ethanone, often using catalytic amounts of a base like potassium carbonate (K2CO3).

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using flow chemistry techniques and continuous reactors, which offer enhanced control over reaction conditions and improved yields.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation

This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction

Reduction can occur at the pyrazole ring, where reagents like lithium aluminum hydride (LiAlH4) can be employed.

Substitution

Substitution reactions are possible, especially at positions where leaving groups are present. Halogenation followed by nucleophilic substitution is a common approach.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)

Bases: Potassium carbonate (K2CO3), sodium hydride (NaH)

Major Products

Oxidation typically yields hydroxylated derivatives.

Reduction can lead to partially or fully hydrogenated products.

Substitution results in various functionalized derivatives, depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one finds applications across multiple disciplines:

Chemistry

Catalysis: : Utilized as a ligand in coordination chemistry to create catalysts for organic transformations.

Materials Science: : Investigated for its properties as a building block in advanced materials, including polymers and molecular frameworks.

Biology

Enzyme Inhibition: : Acts as an inhibitor for specific enzymes, aiding in the study of metabolic pathways.

Molecular Probes: : Employed in bio-imaging and diagnostic techniques due to its binding affinity with biological macromolecules.

Medicine

Pharmacological Research: : Explored for potential therapeutic effects, including anti-inflammatory and anti-cancer properties.

Drug Development: : Serves as a lead compound for the synthesis of new pharmaceutical agents.

Industry

Agricultural Chemistry: : Investigated as a potential component in agrochemicals for pest and weed control.

Environmental Science: : Studied for its role in environmental monitoring and pollution control technologies.

Wirkmechanismus

The compound exerts its effects through specific molecular interactions:

Molecular Targets: : Often targets enzymes and receptors involved in key biological processes, such as kinases and G-protein coupled receptors (GPCRs).

Pathways Involved: : Modulates signaling pathways, including MAPK/ERK and PI3K/Akt, which are crucial for cell growth and survival.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1-{3-[4-(2-methylphenoxy)pyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Another pyrazole derivative with slightly altered electronic properties.

1-{3-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-(1H-triazol-1-yl)ethan-1-one: : A compound with a triazole ring instead of a pyrazole, leading to different biological activities.

1-{3-[4-(2-methylpyrimidin-5-yl)oxypyrrolidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one: : Features a different substitution pattern on the pyrimidine ring, resulting in unique chemical and biological properties.

Uniqueness

1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(1H-pyrazol-1-yl)ethan-1-one stands out due to its balanced hydrophobic and hydrophilic regions, allowing it to interact efficiently with a wide range of molecular targets, thus broadening its applicability in various fields.

This detailed article covers the compound from its synthesis to its applications and mechanism of action. Feel free to dive deeper into any section!

Eigenschaften

IUPAC Name |

1-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]-2-pyrazol-1-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-11-15-6-3-13(17-11)21-12-4-8-18(9-12)14(20)10-19-7-2-5-16-19/h2-3,5-7,12H,4,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTLGXLCHWUQEMW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)OC2CCN(C2)C(=O)CN3C=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

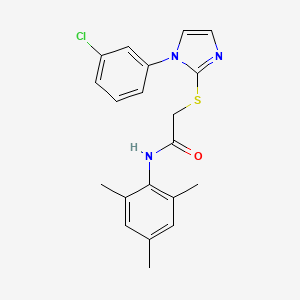

![2-[10-(2,4-Dimethylphenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol](/img/structure/B2490549.png)

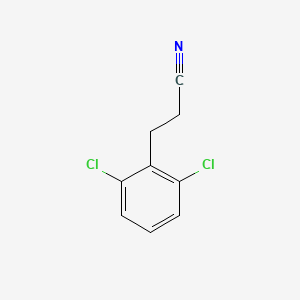

![1-[1-(4-bromobenzenesulfonyl)azetidin-3-yl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B2490557.png)

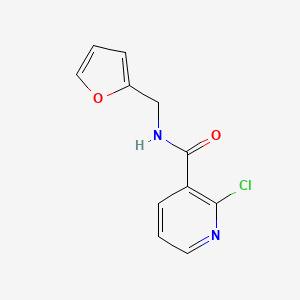

![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2490559.png)

![6-(azepane-1-sulfonyl)-2-[(4-methylphenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B2490563.png)

![N-[2-(Morpholin-4-YL)ethyl]-2-(3-phenyladamantan-1-YL)acetamide hydrochloride](/img/structure/B2490565.png)

![N-(2-cyclohex-1-en-1-ylethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2490568.png)

![7-Bromo-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B2490569.png)

![2-[2-(4-phenyl-1,3-thiazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2490570.png)

![2-chloro-N-[(2Z)-4-fluoro-3-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2490572.png)